molecular formula C12H8BrN3 B8791757 8-Bromo-6-phenylimidazo[1,2-B]pyridazine

8-Bromo-6-phenylimidazo[1,2-B]pyridazine

Cat. No. B8791757
M. Wt: 274.12 g/mol
InChI Key: WGAYFFLRSDPTOU-UHFFFAOYSA-N
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Patent
US09169259B2

Procedure details

A solution of 4-bromo-6-phenylpyridazin-3-amine (1.2 g, 4.8 mmol), 2-chloro-1,1-diethoxyethane (0.884 g, 5.74 mmol), PTSA (1.09 g, 5.74 mmol) in isopropanol (25 mL) was heated to 80° C. for 40 h. After cooling to room temperature, the solution was concentrated in vacuo. The resulting mixture was treated with a saturated aq. NaHCO3 solution (50 mL), extracted with dichloromethane (50 mL×3), dried over Na2SO4, filtered and concentrated. The residue was purified by chromatography (silica gel, 200-300 mesh, petroleum ether:ethyl acetate=3:1) to give 8-bromo-6-phenylimidazo[1,2-b]pyridazine (0.6 g, 46%) as a white solid. LC-MS: [M+H]+, 274.0, tR=1.541 min.
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
0.884 g
Type
reactant
Reaction Step One
Name
Quantity
1.09 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[C:6]([C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)[N:5]=[N:4][C:3]=1[NH2:14].Cl[CH2:16][CH:17](OCC)OCC.CC1C=CC(S(O)(=O)=O)=CC=1>C(O)(C)C>[Br:1][C:2]1[C:3]2[N:4]([CH:16]=[CH:17][N:14]=2)[N:5]=[C:6]([C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)[CH:7]=1

Inputs

Step One
Name
Quantity
1.2 g
Type
reactant
Smiles
BrC1=C(N=NC(=C1)C1=CC=CC=C1)N
Name
Quantity
0.884 g
Type
reactant
Smiles
ClCC(OCC)OCC
Name
Quantity
1.09 g
Type
reactant
Smiles
CC=1C=CC(=CC1)S(=O)(=O)O
Name
Quantity
25 mL
Type
solvent
Smiles
C(C)(C)O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
the solution was concentrated in vacuo
ADDITION
Type
ADDITION
Details
The resulting mixture was treated with a saturated aq. NaHCO3 solution (50 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane (50 mL×3)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by chromatography (silica gel, 200-300 mesh, petroleum ether:ethyl acetate=3:1)

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=2N(N=C(C1)C1=CC=CC=C1)C=CN2
Measurements
Type Value Analysis
AMOUNT: MASS 0.6 g
YIELD: PERCENTYIELD 46%
YIELD: CALCULATEDPERCENTYIELD 45.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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